6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid
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Description
6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H9N . It is also known by other names such as 2,3-Cyclopentenopyridine, Pyrindan, and 5H-1-Pyrindene .
Synthesis Analysis
A novel multicomponent synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been reported . This involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction represents a profound structural transformation, leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives . The reaction involves several steps, including the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Physical And Chemical Properties Analysis
6,7-dihydro-5H-cyclopenta[b]pyridine has a molecular weight of 119.1638 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Cefpirome Intermediate : 6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid serves as a key intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic. Cefpirome exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens .
Fluorescent Probes and Imaging Agents
- Fluorescent Derivatives : Researchers have explored the modification of cyclopenta[b]pyridine derivatives to create fluorescent probes. These probes can be used for cellular imaging, drug delivery, and monitoring biological processes .
Antagonists of Calcium Channels
- Calcium Channel Blockers : Some cyclopenta[b]pyridine derivatives exhibit antagonistic activity against calcium channels. These compounds have potential applications in treating cardiovascular diseases and neurological disorders .
Inhibitors of Protein Kinases
- Targeting Kinases : Certain derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been investigated as protein kinase inhibitors. These molecules play a crucial role in cancer therapy and other diseases where kinase dysregulation occurs .
Materials Science and Organic Synthesis
- Domino Reactions : Researchers have explored multicomponent condensations involving 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These reactions offer a promising approach for constructing complex organic structures, making them valuable in materials science and synthetic chemistry .
Heterocyclic Chemistry and Structural Analysis
- X-ray Structural Studies : Scientists have studied the structure of various heterocycles derived from 6,7-dihydro-5H-cyclopenta[b]pyridine using X-ray crystallography. Understanding their three-dimensional arrangement aids in designing novel compounds with specific properties .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-4-6-2-1-3-10-8(6)5-7/h1-3,7H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYQKNZFBKJRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
591768-76-2 |
Source
|
Record name | 5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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